N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine carboxamide class. Its structure features a 1,8-naphthyridine core substituted with a 5-chloro-2-methoxyphenyl amide group and a 4-fluorophenylmethyl moiety at the N1 position.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-31-20-9-6-16(24)12-19(20)27-22(29)18-11-15-3-2-10-26-21(15)28(23(18)30)13-14-4-7-17(25)8-5-14/h2-12H,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBMEJHUSEXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 382.26 g/mol. The compound exhibits a complex structure that contributes to its biological activity. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds demonstrate notable antimicrobial properties. For instance, studies have shown that various naphthyridine derivatives exhibit antibacterial activity against a range of pathogens, including resistant strains . The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, critical enzymes for bacterial replication.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties, particularly against Leishmania species. In vitro assays have demonstrated that modifications in the naphthyridine core can significantly enhance activity against Leishmania donovani, with some analogues achieving pEC50 values above 5 . This suggests that structural optimization could lead to more effective treatments for leishmaniasis.
Anticancer Potential
Studies have explored the anticancer potential of naphthyridine derivatives, including the compound . Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . In particular, compounds with similar structures have shown promise in targeting multiple signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair in bacteria and cancer cells.
- Receptor Modulation : It may interact with specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that naphthyridine derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects .
Case Studies
A series of case studies have highlighted the efficacy of similar naphthyridine compounds:
- Case Study 1 : A derivative demonstrated significant in vivo efficacy against Leishmania infections in murine models, showing reduced parasite load and improved survival rates compared to controls .
- Case Study 2 : Clinical trials involving related compounds indicated promising results in patients with resistant bacterial infections, suggesting a potential role as an alternative treatment option .
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit promising anticancer properties. Research suggests that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds showed significant cytotoxic effects against breast cancer cells. The mechanism involved the inhibition of specific kinases involved in cancer cell growth .
Anti-inflammatory Properties
Another notable application is in the field of anti-inflammatory research. The compound has been shown to modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study:
In vitro studies highlighted that naphthyridine derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) . This suggests potential for development into anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds within this class have shown activity against a range of bacteria and fungi, making them candidates for developing new antibiotics.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy reported that certain naphthyridine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Potential in Drug Development
Given its diverse biological activities, this compound is being investigated as a lead compound for drug development across multiple therapeutic areas:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to closely related analogues, such as 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) from the provided evidence. Below is a systematic analysis:
Table 1: Structural and Physicochemical Comparison
*Hypothetical values based on structural similarity to 5a3.
Key Differences and Implications
Substituent Effects on Lipophilicity and Bioavailability: The 4-fluorophenylmethyl group in the target compound may enhance metabolic stability compared to the 4-chlorobenzyl group in 5a3, as fluorine’s smaller atomic radius and higher electronegativity reduce susceptibility to oxidative metabolism .
Spectral and Analytical Profiles :
- Compound 5a3’s NMR spectrum (e.g., aromatic protons at δ 7.24–7.46 ppm and NH at δ 9.91 ppm) and IR peaks for C=O and C–Cl bonds provide a template for analyzing the target compound. The methoxy group in the target compound would likely produce distinct signals (e.g., δ 3.8–4.0 ppm for OCH₃ in ¹H NMR) .
Synthetic Challenges :
- Both compounds require multi-step synthesis involving amide coupling and naphthyridine ring formation. However, the methoxy group in the target compound may necessitate protective-group strategies to prevent undesired side reactions during synthesis.
Research Findings and Limitations
- Compound 5a3 demonstrated a high melting point (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via amide groups) . This property may extrapolate to the target compound, given its structural similarity.
- Gaps in Data: No biological activity or solubility data are available for the target compound in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
